Flavaspidic Acid AP vs. Clinical Gold Standard: Potent Xanthine Oxidase (XO) Inhibition for Gout and Hyperuricemia Research
Flavaspidic acid AP demonstrates potent xanthine oxidase (XO) inhibitory activity with an IC50 of 6.3 µM, making it comparable to the first-line clinical drug allopurinol (IC50 = 5.7 µM) and significantly more potent than its active metabolite oxypurinol (IC50 = 43.1 µM) [1]. This efficacy is structure-dependent; a comparison of four isolated flavaspidic acid variants revealed a nearly 4-fold difference in potency, with flavaspidic acid BB showing an IC50 of 20.9 µM [1]. The presence of an acetyl group at C3 and C3' was identified as crucial for this enhanced inhibition [1].
| Evidence Dimension | Xanthine Oxidase (XO) Half-Maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | Flavaspidic acid AP: IC50 = 6.3 µM |
| Comparator Or Baseline | Allopurinol: IC50 = 5.7 µM; Oxypurinol: IC50 = 43.1 µM; Flavaspidic acid BB: IC50 = 20.9 µM |
| Quantified Difference | Flavaspidic acid AP is nearly 4-fold more potent than flavaspidic acid BB (20.9 µM vs 6.3 µM), and is comparable to allopurinol. |
| Conditions | In vitro enzymatic assay against xanthine oxidase. Compounds were isolated from Dryopteris crassirhizoma rhizomes [1]. |
Why This Matters
For researchers focused on gout or hyperuricemia, sourcing the specific AP variant (CAS: Not assigned independently) over the BB variant (CAS: Not assigned independently) is critical, as it provides an allopurinol-level potency from a natural product scaffold, a key differentiator for procurement.
- [1] Yuk, H. J., Kim, J. Y., Sung, Y. Y., & Kim, D. S. (2020). Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors. Molecules, 26(1), 122. View Source
